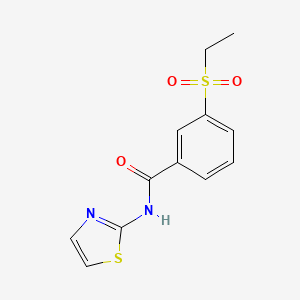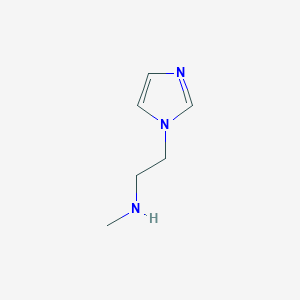
2-(1H-Imidazol-1-yl)-N-methylethanamine
Vue d'ensemble
Description
The compound 2-(1H-Imidazol-1-yl)-N-methylethanamine is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones are synthesized from the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as reported in one study . Another approach involves the preparation of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde, which serves as a synthon for reductive amination reactions to yield imidazole-amine ligands . Additionally, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized via a nucleophilic aromatic substitution reaction .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes X-ray crystallography. For example, the structure of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was characterized by NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . The X-ray crystal structures of related compounds, such as 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles, have also been reported .
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions. The formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine is one such reaction . Other reactions include the synthesis of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles from triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates , and the rearrangement of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones to imidazo[1,2-a]pyridines and indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and reactivity, which are essential for their applications in various fields. The crystal structures of some derivatives provide insight into their stability and reactivity . The presence of substituents on the imidazole ring can significantly alter these properties, as seen in the various compounds synthesized and characterized in the studies mentioned [1-7].
Applications De Recherche Scientifique
Imidazoline Derivatives in Medicinal Chemistry
Imidazoline derivatives, including 2-(1H-Imidazol-1-yl)-N-methylethanamine, play a crucial role in medicinal chemistry. These compounds are part of a broader class of heterocyclic nuclei that offer a variety of bioactive molecules. Notably, the kinase inhibitor ponatinib highlights the resurgence in exploring new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. This exploration aims at discovering novel compounds with enhanced pharmacokinetics profiles and efficiency, underlining the importance of imidazoline derivatives in the development of future medicinal agents (Garrido et al., 2021).
Diverse Biological Activities
Recent years have shown that the imidazoline scaffold, beyond its traditional view as sympatholytics and vasodilators, possesses a wide spectrum of biological activities. This insight has led to the identification of 2-imidazoline-containing compounds that exhibit a broad range of biological properties. Such compounds are now being explored for practical applications across various domains, including pharmaceutical compositions, diagnostic imaging agents, insecticides, and herbicides. This versatility highlights the significant potential of imidazoline derivatives in developing treatments for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases (Sa̧czewski et al., 2016).
Imidazole Derivatives as Therapeutic Agents
Imidazole derivatives are intensely studied for their pharmacological activities, including their role as immune response modifiers. The mechanism of action of such compounds, while still being explored, has demonstrated significant antiviral, antiproliferative, and antitumor activities through the localized induction of cytokines. This research supports considering imidazole derivatives, like 2-(1H-Imidazol-1-yl)-N-methylethanamine, as innovative agents for treating various skin disorders and potentially broader applications (Syed, 2001).
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “2-(1H-Imidazol-1-yl)-N-methylethanamine” would depend on its specific properties and how it is used. It’s always important to handle chemical compounds in a safe manner, using appropriate personal protective equipment and following all relevant safety guidelines .
Orientations Futures
The future directions for research on “2-(1H-Imidazol-1-yl)-N-methylethanamine” and similar compounds would likely involve further exploration of their potential biological activities and therapeutic applications. Imidazole derivatives have shown a broad range of biological activities, making them an area of interest for the development of new drugs .
Propriétés
IUPAC Name |
2-imidazol-1-yl-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-2-4-9-5-3-8-6-9/h3,5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHRZOGUDROUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-yl)-N-methylethanamine | |
CAS RN |
106891-44-5 | |
| Record name | [2-(1H-imidazol-1-yl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

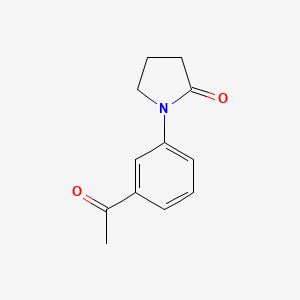
![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)
![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)

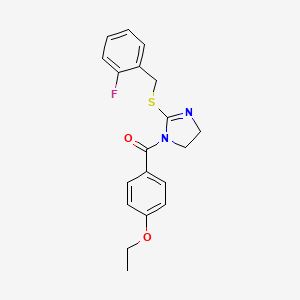

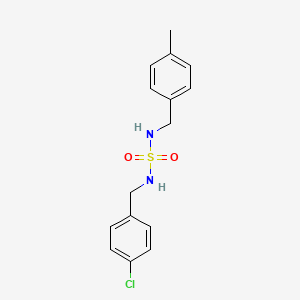

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)
